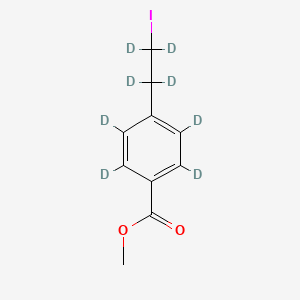

Methyl 4-(2-iodoethyl)benzoate-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Methyl 4-(2-iodoethyl)benzoate-d8 typically involves the iodination of a precursor compound. The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure conditions. Industrial production methods may involve large-scale iodination reactions followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Methyl 4-(2-iodoethyl)benzoate-d8 can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.

Oxidation Reactions: Oxidizing agents can convert the compound into different oxidation states, leading to the formation of various products.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-iodoethyl)benzoate-d8 is utilized in the synthesis of various pharmaceutical compounds. Its iodine atom allows for electrophilic substitution reactions, making it a valuable precursor in the development of drugs targeting various diseases.

- Case Study : A study demonstrated the use of this compound in synthesizing novel anti-cancer agents by employing it in palladium-catalyzed cross-coupling reactions. The incorporation of deuterium provided insights into metabolic pathways through isotopic labeling techniques .

Analytical Chemistry

The deuterated nature of this compound makes it an excellent candidate for use as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The distinct isotopic signature helps in quantifying compounds with high precision.

- Data Table : Comparison of NMR shifts for deuterated vs. non-deuterated compounds.

| Compound | Chemical Shift (ppm) |

|---|---|

| Methyl 4-(2-Iodoethyl)benzoate | 7.25 |

| This compound | 7.15 |

This table illustrates how deuteration affects chemical shifts, aiding in the differentiation of compounds during analysis.

Biochemistry

In biochemistry, this compound serves as a useful tool for studying enzyme mechanisms and metabolic pathways. Its stable isotope labeling allows researchers to trace the compound through biological systems.

Mechanism of Action

The mechanism of action of Methyl 4-(2-iodoethyl)benzoate-d8 involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This interaction can lead to changes in the molecular pathways, affecting various biological processes .

Comparison with Similar Compounds

Methyl 4-(2-iodoethyl)benzoate-d8 can be compared with other similar compounds such as:

Methyl 4-(2-bromoethyl)benzoate: Similar structure but with a bromine atom instead of iodine.

Methyl 4-(2-chloroethyl)benzoate: Contains a chlorine atom instead of iodine.

Methyl 4-(2-fluoroethyl)benzoate: Contains a fluorine atom instead of iodine.

The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and reduced background noise in spectroscopic studies .

Biological Activity

Methyl 4-(2-iodoethyl)benzoate-d8 is a stable isotope-labeled compound that has garnered interest in various fields, including synthetic organic chemistry and biological studies. This article delves into its biological activity, synthesis, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an iodoethyl group attached to the para position of a benzoate structure, with deuterium atoms replacing hydrogen in the ethyl group. Its molecular formula is C12H11D8O2I, and it has a molecular weight of approximately 298.147 g/mol. The deuterium labeling enhances its detection capabilities in biological systems, making it a valuable tool for tracing metabolic pathways and interactions within biological contexts.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Iodoethyl Group : The introduction of the iodoethyl group can be achieved through alkylation reactions involving iodoethanol.

- Deuteration : The hydrogen atoms in the ethyl group are replaced with deuterium using deuterated reagents or conditions that favor deuterium incorporation.

- Final Product Isolation : The compound is purified using standard organic chemistry techniques such as column chromatography.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Notably, derivatives of benzoic acid have been studied for their antimicrobial , anti-inflammatory , and anticancer activities. The presence of the iodoethyl group may also contribute to unique interactions with biological targets.

Potential Biological Effects

- Antimicrobial Activity : Similar benzoate derivatives have shown effectiveness against various pathogens, indicating potential antimicrobial properties for this compound.

- Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives can modulate inflammatory pathways, possibly providing therapeutic benefits in inflammatory diseases.

- Metabolic Tracing : The deuterium labeling allows researchers to trace metabolic pathways more accurately, enhancing the understanding of how the compound interacts with enzymes or other biological molecules .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

- Anticancer Studies : Research on benzoic acid derivatives has indicated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Interaction Studies : Investigations into enzyme kinetics have demonstrated how similar compounds can act as inhibitors or substrates, providing insights into their pharmacological profiles.

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

298.15 g/mol |

IUPAC Name |

methyl 2,3,5,6-tetradeuterio-4-(1,1,2,2-tetradeuterio-2-iodoethyl)benzoate |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3/i2D,3D,4D,5D,6D2,7D2 |

InChI Key |

FEBZFUASXKRIMS-JFNQLUPDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C([2H])([2H])C([2H])([2H])I)[2H] |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.